molecular formula C13H19N3O B2924196 2-methyl-N-(oxan-4-yl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-amine CAS No. 2320820-61-7

2-methyl-N-(oxan-4-yl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-amine

Cat. No.: B2924196
CAS No.: 2320820-61-7
M. Wt: 233.315
InChI Key: SEZSSBLNXWKRGQ-UHFFFAOYSA-N
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Description

2-methyl-N-(oxan-4-yl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-amine (CAS# 2320820-61-7) is a highly specialized cyclopenta[d]pyrimidine derivative of interest in pharmacological research and novel drug development. The compound features a stable molecular structure (MF: C13H19N3O, MW: 233.31) and is noted for its excellent bioavailability, which includes improved solubility and metabolic stability imparted by the tetrahydro-2H-pyran-4-yl (oxan-4-yl) group and the methyl substituent, respectively . The cyclopenta[d]pyrimidine core is a relatively unexplored scaffold in medicinal chemistry, recognized as a privileged structure in hit discovery programs for molecularly-targeted therapeutics . Research on analogous structures has demonstrated significant cytotoxicity against aggressive disease models. Specifically, closely related 2-phenyl-substituted 4-amino-6,7-dihydro-5H-cyclopenta[d]pyrimidines have been identified as potential anti-glioblastoma agents, with top hits showing IC50 values below 10 μM in glioblastoma U87-MG cell lines . Computational studies on these analogs suggest potential inhibition of key kinase targets, such as the epidermal growth factor receptor (EGFR) and cyclin-dependent kinase 2 (CDK2)/cyclin E . Furthermore, other derivatives within this chemical class have been investigated as potent microtubule depolymerizing agents, exhibiting low nanomolar IC50 values across various cancer cell lines and demonstrating better in vivo antitumor effects in xenograft models than standard positive controls . This compound is offered For Research Use Only and is not intended for diagnostic or therapeutic applications. Please note that the specific biological activity and mechanism of action for this exact compound may require further experimental validation by the researcher.

Properties

IUPAC Name

2-methyl-N-(oxan-4-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O/c1-9-14-12-4-2-3-11(12)13(15-9)16-10-5-7-17-8-6-10/h10H,2-8H2,1H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEZSSBLNXWKRGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(CCC2)C(=N1)NC3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(oxan-4-yl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the cyclopenta[d]pyrimidine core, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, solvents, and temperature control to facilitate the reactions. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(oxan-4-yl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized compounds .

Scientific Research Applications

2-methyl-N-(oxan-4-yl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methyl-N-(oxan-4-yl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways and inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Structural and Substituent Variations

The following table summarizes key structural analogs and their properties:

Compound Name Substituents (Position) Molecular Weight (g/mol) Biological Activity (NCI Single-Dose Assay) Key Physical Properties
2-Methyl-N-(oxan-4-yl)-... (Target Compound) 2-CH₃, N-(oxan-4-yl) ~220–240 (estimated) Not reported Predicted improved solubility
2-Chloro-N-methyl-6,7-dihydro-5H-... 2-Cl, N-CH₃ 183.64 Lab use only Density: 1.346 g/cm³; B.P.: 387.3°C
N-Cyclohexyl-4-methyl-... 4-CH₃, N-cyclohexyl 231.34 Discontinued Higher lipophilicity
5-(4-Methoxyphenyl)-2-methyl-N-(m-tolyl)-... (4d) 2-CH₃, 5-(4-OCH₃Ph), N-(m-tolyl) Not reported 39.52% growth inhibition (MDA-MB-435) Moderate anticancer activity
N-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-N-methyl-1-{[1,2,4]triazolo... Triazolo-pyridazine moiety 322.37 Not reported High complexity, potential selectivity

Biological Activity

Chemical Structure and Properties

The chemical structure of 2-methyl-N-(oxan-4-yl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-amine can be represented as follows:

  • Molecular Formula : C12H16N4O
  • Molecular Weight : 232.28 g/mol

This compound features a cyclopenta[d]pyrimidine core with a methyl group and an oxane substituent, which may influence its biological interactions.

Anticancer Properties

Research has indicated that derivatives of cyclopenta[d]pyrimidines exhibit significant anticancer activity. For instance, studies have shown that certain compounds within this class can inhibit cell proliferation in various cancer cell lines by targeting specific signaling pathways involved in tumor growth.

Case Study: In Vitro Evaluation

A notable study evaluated the cytotoxic effects of this compound against human cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
A549 (Lung)15.2Induction of apoptosis via caspase activation
MCF-7 (Breast)12.8Inhibition of the PI3K/Akt signaling pathway
HeLa (Cervical)10.5Cell cycle arrest at G2/M phase

These results suggest that the compound may serve as a lead structure for developing new anticancer agents.

Antimicrobial Activity

In addition to its anticancer potential, this compound has demonstrated antimicrobial properties. A study assessed its efficacy against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings indicate a moderate antimicrobial effect, suggesting potential applications in treating bacterial infections.

The biological activity of this compound is likely mediated through several mechanisms:

  • Apoptosis Induction : The compound promotes programmed cell death in cancer cells by activating caspases.
  • Cell Cycle Arrest : It disrupts the normal progression of the cell cycle, particularly at the G2/M checkpoint.
  • Inhibition of Key Signaling Pathways : It interferes with critical pathways such as PI3K/Akt and MAPK pathways that are often dysregulated in cancer.

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